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Introduction
LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic

acetylcholine M2 and M4 receptors (M2R and M4R).[1] As a PAM, LY2119620 binds to a site

on the receptor distinct from the orthosteric site for the endogenous ligand acetylcholine (ACh),

thereby enhancing the affinity and/or efficacy of orthosteric agonists.[1] These characteristics

make LY2119620 a valuable tool for studying the physiological roles of M2 and M4 receptors

and for the development of novel therapeutics targeting these receptors, which are implicated

in a variety of neurological and psychiatric disorders.

These application notes provide detailed protocols for key in vitro assays to characterize the

pharmacological properties of LY2119620, including radioligand binding, GTPγS binding, and

ERK1/2 phosphorylation assays.
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Radioliga
nd

Receptor
Assay
Type

Paramete
r

Value Cell Type
Referenc
e

[³H]LY2119

620
M2

Saturation

Binding

Bmax

(fmol/mg)
2850 ± 162 CHO cells [2]

Kd (nM)

~1.9 - 3.4

µM (in

unoccupie

d state)

CHO cells [2]

[³H]LY2119

620
M4

Saturation

Binding

Bmax

(fmol/mg)

1340 ±

42.2
CHO cells [2]

Kd (nM)

~1.9 - 3.4

µM (in

unoccupie

d state)

CHO cells

[³H]NMS M2/M4
Competitio

n Binding

Cooperativi

ty

Positive

with

agonists

CHO cells

[³H]Oxo-M M2
Saturation

Binding

Bmax

increase

with 10 µM

LY2119620

~3.6-fold CHO cells

[³H]Oxo-M M4
Saturation

Binding

Bmax

increase

with 10 µM

LY2119620

~4.7-fold CHO cells

Table 2: Functional Activity of LY2119620
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Assay Receptor Parameter Value Cell Type Reference

GTPγS

Binding
M2

Allosteric

Agonism (%

of max)

23.2 ± 2.18 CHO cells

GTPγS

Binding
M4

Allosteric

Agonism (%

of max)

16.8 ± 5.01 CHO cells

GTPγS

Binding
M2/M4

Potentiation

of Agonists

Potentiates

agonist-

induced

GTPγS

binding

CHO cells

ERK1/2

Phosphorylati

on

M2/M4
Signaling

Pathway

Activates

ERK1/2

phosphorylati

on

CHO cells

Signaling Pathway
The following diagram illustrates the mechanism of action of LY2119620 as a positive allosteric

modulator of M2/M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs) that

primarily couple to Gi/o proteins.

Cell Membrane Downstream Signaling

M2/M4 Receptor Gi/o Protein
Activates

Adenylyl
Cyclase

Inhibits

ERK1/2
Phosphorylation

Activates

cAMP
Decreases

Acetylcholine
(Orthosteric Agonist)

Binds to
orthosteric site

LY2119620
(PAM)

Binds to
allosteric site

PKAInhibits

Cellular Response

Modulates

Modulates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b608710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Signaling pathway of LY2119620 at M2/M4 muscarinic receptors.

Experimental Protocols
[³H]LY2119620 Radioligand Binding Assay
This protocol details a saturation binding experiment to determine the density of allosteric

binding sites (Bmax) and the dissociation constant (Kd) of [³H]LY2119620 for M2 or M4

muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Prepare CHO cell membranes
expressing M2 or M4 receptors

Incubate membranes with varying
concentrations of [³H]LY2119620
(0.2 to 60 nM) for 1 hour at 25°C

Separate bound and free radioligand
by rapid vacuum filtration

Wash filters to remove
non-specific binding

Measure radioactivity on filters
using a scintillation counter

Analyze data to determine
Kd and Bmax values

Click to download full resolution via product page
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Caption: Workflow for the [³H]LY2119620 radioligand binding assay.

Materials:

CHO cell membranes expressing human M2 or M4 muscarinic receptors

[³H]LY2119620

Unlabeled LY2119620 (for determining non-specific binding)

Assay Buffer: 50 mM Tris-HCl, pH 7.4

96-well microplates

Glass fiber filters

Vacuum filtration manifold

Scintillation counter and vials

Scintillation fluid

Procedure:

Membrane Preparation: Thaw the frozen CHO cell membrane aliquots on ice. Homogenize

the membranes in ice-cold Assay Buffer. Determine the protein concentration using a

standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final

concentration (typically 15 µg of protein per well) in Assay Buffer.

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

Total Binding: 50 µL of Assay Buffer, 50 µL of varying concentrations of [³H]LY2119620
(e.g., 0.2 to 60 nM), and 100 µL of the diluted membrane suspension.

Non-specific Binding: 50 µL of a high concentration of unlabeled LY2119620 (e.g., 10 µM),

50 µL of varying concentrations of [³H]LY2119620, and 100 µL of the diluted membrane

suspension.
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Incubation: Incubate the plate for 60 minutes at 25°C.

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-

soaked in Assay Buffer.

Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound

radioligand.

Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation

fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

Analyze the data using non-linear regression to fit a one-site binding model to determine

the Kd and Bmax values.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to M2 or M4 receptors

upon stimulation with LY2119620, either alone (as an allosteric agonist) or in the presence of

an orthosteric agonist.
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Prepare CHO cell membranes
expressing M2 or M4 receptors

Add membranes, GDP, and test compounds
(LY2119620 +/- orthosteric agonist) to wells

Add [³⁵S]GTPγS to initiate the reaction

Incubate for 60 minutes at 30°C

Separate bound and free [³⁵S]GTPγS
by rapid vacuum filtration

Measure radioactivity on filters
using a scintillation counter

Analyze data to determine
EC50 and Emax values

Click to download full resolution via product page

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

CHO cell membranes expressing human M2 or M4 muscarinic receptors

[³⁵S]GTPγS
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Guanosine 5'-diphosphate (GDP)

LY2119620

Orthosteric agonist (e.g., acetylcholine, iperoxo)

GTPγS (unlabeled, for non-specific binding)

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

96-well microplates

Glass fiber filters

Vacuum filtration manifold

Scintillation counter and vials

Scintillation fluid

Procedure:

Membrane Preparation: Prepare cell membranes as described in the radioligand binding

assay protocol. Dilute to a final concentration of 5-20 µg protein per well in Assay Buffer.

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

50 µL of Assay Buffer containing GDP (final concentration 10 µM).

25 µL of varying concentrations of LY2119620 and/or a fixed concentration of an

orthosteric agonist. For basal activity, add buffer.

25 µL of the diluted membrane suspension.

Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to

start the reaction.
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Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

Washing: Wash the filters three times with ice-cold Assay Buffer.

Radioactivity Measurement: Measure radioactivity as described previously.

Data Analysis:

Calculate the net agonist-stimulated binding by subtracting the basal binding (in the

absence of agonist) from the binding in the presence of the agonist.

Plot the stimulated [³⁵S]GTPγS binding as a function of the log concentration of the

agonist.

Analyze the data using non-linear regression to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay
This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinases

1 and 2 (ERK1/2), a downstream signaling event following the activation of M2/M4 receptors.
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Culture CHO cells expressing
M2 or M4 receptors in 96-well plates

Serum-starve cells to reduce
basal ERK1/2 phosphorylation

Stimulate cells with varying concentrations
of LY2119620 +/- orthosteric agonist

Lyse cells to release intracellular proteins

Detect phosphorylated ERK1/2 using
Western Blot or ELISA

Quantify the level of ERK1/2 phosphorylation
and determine EC50 values

Click to download full resolution via product page

Caption: Workflow for the ERK1/2 phosphorylation assay.

Materials:

CHO cells stably expressing human M2 or M4 muscarinic receptors

Cell culture medium (e.g., DMEM/F12) with and without fetal bovine serum (FBS)

LY2119620

Orthosteric agonist (e.g., acetylcholine)

Phosphate-buffered saline (PBS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b608710?utm_src=pdf-body-img
https://www.benchchem.com/product/b608710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell lysis buffer

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment or ELISA kit for phospho-ERK1/2

Procedure:

Cell Culture: Seed CHO-M2 or CHO-M4 cells in 96-well plates and grow to 80-90%

confluency.

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-

12 hours to reduce basal levels of ERK1/2 phosphorylation.

Cell Stimulation: Treat the cells with varying concentrations of LY2119620, with or without a

fixed concentration of an orthosteric agonist, for a predetermined time (e.g., 5-15 minutes) at

37°C.

Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates.

Detection of Phospho-ERK1/2 (Western Blot):

Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane and then incubate with a primary antibody specific for

phosphorylated ERK1/2.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Detection of Phospho-ERK1/2 (ELISA): Use a commercially available ELISA kit for the

detection of phosphorylated ERK1/2 according to the manufacturer's instructions.

Data Analysis:

Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Plot the normalized phospho-ERK1/2 levels as a function of the log concentration of the

agonist.

Analyze the data using non-linear regression to determine the EC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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